1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpiperidinium
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Overview
Description
1-(1,4-Dioxaspiro[44]non-2-ylmethyl)-1-methylpiperidinium is a chemical compound known for its unique spiro structure, which includes a piperidinium ring fused with a dioxaspiro nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpiperidinium typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with a suitable piperidinium derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpiperidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinium derivatives.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpiperidinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpiperidinium involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including antimicrobial activity or inhibition of specific enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpyrrolidinium
- 1,6-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decane
Uniqueness
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpiperidinium is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H26NO2+ |
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Molecular Weight |
240.36 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C14H26NO2/c1-15(9-5-2-6-10-15)11-13-12-16-14(17-13)7-3-4-8-14/h13H,2-12H2,1H3/q+1 |
InChI Key |
WGDWTWWFCVPYJK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC2COC3(O2)CCCC3 |
Origin of Product |
United States |
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